molecular formula C10H10N2O2 B12912073 2,3-Dihydro-2-hydroxy-2-phenyl-4(1H)-pyrimidinone CAS No. 68921-95-9

2,3-Dihydro-2-hydroxy-2-phenyl-4(1H)-pyrimidinone

Cat. No.: B12912073
CAS No.: 68921-95-9
M. Wt: 190.20 g/mol
InChI Key: MPFIRKHWYHEHGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydro-2-hydroxy-2-phenyl-4(1H)-pyrimidinone is a heterocyclic compound that belongs to the pyrimidinone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-2-hydroxy-2-phenyl-4(1H)-pyrimidinone typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the reaction of benzaldehyde with urea and an appropriate ketone under acidic or basic conditions to form the desired pyrimidinone ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-2-hydroxy-2-phenyl-4(1H)-pyrimidinone can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxo derivatives.

    Reduction: Reduction of the pyrimidinone ring to form dihydropyrimidines.

    Substitution: Nucleophilic or electrophilic substitution reactions on the phenyl ring or the pyrimidinone ring.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Use of halogenating agents, nitrating agents, or other electrophiles/nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxo-pyrimidinones, while substitution reactions could introduce various functional groups onto the phenyl ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2,3-Dihydro-2-hydroxy-2-phenyl-4(1H)-pyrimidinone would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dihydroxy-2-phenyl-4H-pyrimidinone
  • 2,3-Dihydro-2-phenyl-4(1H)-pyrimidinone
  • 2-Hydroxy-4-phenyl-4H-pyrimidinone

Comparison

Compared to similar compounds, 2,3-Dihydro-2-hydroxy-2-phenyl-4(1H)-pyrimidinone might exhibit unique properties due to the presence of the hydroxy group at the 2-position and the phenyl group at the 2-position

Properties

CAS No.

68921-95-9

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

2-hydroxy-2-phenyl-1,3-dihydropyrimidin-4-one

InChI

InChI=1S/C10H10N2O2/c13-9-6-7-11-10(14,12-9)8-4-2-1-3-5-8/h1-7,11,14H,(H,12,13)

InChI Key

MPFIRKHWYHEHGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(NC=CC(=O)N2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.